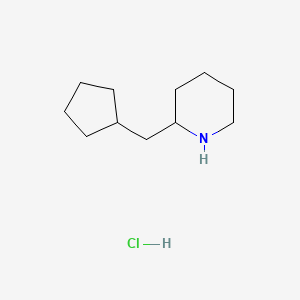

2-(Cyclopentylmethyl)piperidine hydrochloride

Description

BenchChem offers high-quality 2-(Cyclopentylmethyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopentylmethyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(cyclopentylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-2-6-10(5-1)9-11-7-3-4-8-12-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFASXOXFBOURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Solubility of 2-(Cyclopentylmethyl)piperidine HCl in Water vs. DMSO

Abstract

The determination of thermodynamic solubility is a cornerstone of early-phase drug development, profoundly influencing a candidate's formulation strategy, bioavailability, and overall viability. This guide provides a comprehensive technical analysis of the thermodynamic solubility of 2-(Cyclopentylmethyl)piperidine hydrochloride, a representative basic drug salt, in two critical solvents: water and dimethyl sulfoxide (DMSO). We will deconstruct the fundamental physicochemical principles governing solubility, comparing the interactions of this solute within a polar protic medium (water) and a polar aprotic medium (DMSO). This whitepaper offers not only a theoretical framework but also a field-proven, step-by-step experimental protocol for the accurate determination of equilibrium solubility, grounded in international regulatory standards. The objective is to equip researchers, scientists, and drug development professionals with the expertise to understand, predict, and experimentally verify the solubility behavior of similar amine hydrochloride compounds.

Introduction

2-(Cyclopentylmethyl)piperidine hydrochloride is a heterocyclic amine salt. Its structure comprises a polar, ionizable piperidine ring and a nonpolar, bulky cyclopentylmethyl substituent. This amphipathic nature makes its solubility behavior highly dependent on the chosen solvent system. In drug discovery and development, water is the universal biological solvent, and aqueous solubility is a critical determinant of a drug's absorption and distribution.[1] Conversely, DMSO is a powerful and common organic solvent used to create high-concentration stock solutions for in vitro screening assays; understanding a compound's solubility limit in DMSO is essential for maintaining sample integrity and generating reliable biological data.[2]

This guide will explore the causality behind the differential solubility of 2-(Cyclopentylmethyl)piperidine HCl in these two solvents by examining the interplay of solute and solvent properties at the molecular level. We will then translate this theory into practice with a detailed experimental workflow.

Theoretical Foundations of Solubility

Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the system is at equilibrium.[3] At this point, the chemical potential of the solute in its solid state is equal to its chemical potential in the saturated solution, meaning the rates of dissolution and precipitation are equal.[3]

Physicochemical Properties of the Solute: 2-(Cyclopentylmethyl)piperidine HCl

To predict solubility, we must first understand the molecule itself.

-

Structure and Ionization: As a hydrochloride salt of a secondary amine, the compound exists in a protonated, charged state. In solution, it establishes an equilibrium between the protonated piperidinium cation and its neutral free base form.

-

Lipophilicity: The cyclopentylmethyl group is a large, nonpolar, and hydrophobic moiety. This significantly increases the molecule's overall lipophilicity compared to unsubstituted piperidine hydrochloride.[4]

-

pKa: The pKa of the conjugate acid (the piperidinium ion) is critical for its aqueous solubility. While the exact pKa is not published, the pKa of the parent piperidinium ion is approximately 11.2.[5] This high pKa indicates that it is a relatively strong base, and its protonated (charged) form will predominate in aqueous solutions across the physiological pH range of 1.2 to 6.8, as dictated by the Henderson-Hasselbalch equation.[6][7]

Physicochemical Properties of the Solvents: Water vs. DMSO

The "like dissolves like" principle is a useful starting point, but a deeper understanding of solvent properties is necessary.[8][9]

-

Water (H₂O): Water is a polar protic solvent. Its high polarity stems from the large electronegativity difference between oxygen and hydrogen.[10] Crucially, the O-H bonds allow water to act as both a hydrogen bond donor and acceptor, enabling it to form extensive hydrogen-bonding networks.[1][8]

-

Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent. It has a large dipole moment due to the S=O bond, making it highly polar. However, it lacks hydrogen atoms bonded to highly electronegative atoms, so it can act as a hydrogen bond acceptor (via the oxygen) but not a donor.[2][4]

The Role of pH and the Henderson-Hasselbalch Equation

For an ionizable compound like 2-(Cyclopentylmethyl)piperidine HCl, its aqueous solubility is intimately linked to the pH of the medium. The relationship is described by the Henderson-Hasselbalch equation.[11][12]

For a basic drug (B) dissolving from its salt form (BH⁺Cl⁻): pH = pKa + log([B] / [BH⁺])

Where:

-

[B] is the concentration of the neutral free base.

-

[BH⁺] is the concentration of the protonated, charged cation.

The total aqueous solubility (S_Total) is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the charged species. The equation demonstrates that at pH values significantly below the pKa, the charged species [BH⁺] dominates, leading to higher solubility.[13][14] Since the pKa of the piperidinium ion is high (~11.2), it will be almost entirely in its protonated, more soluble form in the standard biopharmaceutical pH range of 1.2-6.8.[6]

Comparative Solubility Analysis: A Mechanistic View

Solubility in Water

When 2-(Cyclopentylmethyl)piperidine HCl is added to water, several interactions occur:

-

Dissociation: The salt readily dissociates into the protonated piperidinium cation (BH⁺) and the chloride anion (Cl⁻).

-

Ion-Dipole Interactions: Water molecules orient themselves to form hydration shells around the ions. The partially negative oxygen atoms of water are attracted to the positively charged piperidinium cation, while the partially positive hydrogen atoms are attracted to the chloride anion.[1] This solvation process is energetically favorable and is the primary driver of solubility for ionic compounds.

-

Hydrogen Bonding: The N-H group on the piperidinium cation can act as a hydrogen bond donor to surrounding water molecules.

-

Hydrophobic Effect: The bulky, nonpolar cyclopentylmethyl group cannot form favorable interactions with water. It disrupts water's hydrogen-bonding network, leading to an energetically unfavorable state. Water molecules organize into a "cage-like" structure around this group, which is entropically penalized.

Solubility in DMSO

In DMSO, the dissolution mechanism is different:

-

Ion-Dipole Interactions: DMSO's large dipole moment allows it to effectively solvate the piperidinium cation. The partially negative oxygen atom of DMSO coordinates strongly with the cation.

-

Solvation of the Hydrophobic Group: The methyl groups of DMSO create a less structured, non-aqueous environment that can more readily accommodate the nonpolar cyclopentylmethyl group through favorable van der Waals interactions, avoiding the significant entropic penalty seen in water.

-

Anion Solvation: As a polar aprotic solvent, DMSO is less effective at solvating anions (Cl⁻) compared to protic solvents like water.[8]

Predicted Solubility Behavior

Based on the analysis above, we can predict the relative solubility.

| Feature | Water | DMSO | Predicted Outcome |

| Solvation of Ion | Very Strong (Ion-Dipole, H-Bonding) | Strong (Ion-Dipole) | Favorable in both, slightly better in water. |

| Solvation of Hydrophobic Group | Poor (Hydrophobic Effect) | Good (van der Waals) | Significantly more favorable in DMSO. |

| Overall Driving Force | Dominated by ionic interactions. | A strong balance of ionic and nonpolar interactions. | Higher solubility is expected in DMSO. |

While the compound is expected to be water-soluble due to its salt form, the presence of the significant nonpolar moiety suggests its solubility will be substantially higher in DMSO, which can better accommodate the entire molecule.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and accurate solubility data, a robust experimental method is required. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility and is recommended by regulatory bodies like the ICH.[15][16][17]

The Shake-Flask Method: A Self-Validating System

The principle of this method is to generate a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period, ensuring that true thermodynamic equilibrium is achieved.[18] The system is self-validating when samples are taken at multiple time points (e.g., 24 and 48 hours) and the measured concentration remains constant, confirming that equilibrium has been reached.[19]

Diagram 1: Experimental Workflow for Thermodynamic Solubility

Caption: Shake-Flask method workflow for solubility determination.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system for determining the thermodynamic solubility in water (specifically, pH-buffered solutions as per ICH M9 guidelines) and DMSO.[20]

Materials:

-

2-(Cyclopentylmethyl)piperidine HCl (solid powder)

-

Deionized Water

-

DMSO (≥99.9% purity)

-

Phosphate/Citrate buffers (for pH 1.2, 4.5, 6.8)

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated HPLC-UV system with a suitable column (e.g., C18)

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Compound Preparation: Accurately weigh approximately 2-5 mg of 2-(Cyclopentylmethyl)piperidine HCl into at least three separate glass vials for each solvent system to be tested (e.g., 3 for pH 1.2 buffer, 3 for DMSO). The key is to add sufficient excess solid to ensure saturation.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the respective solvent (pH buffer or DMSO).

-

Equilibration:

-

First Time Point Sampling (24h):

-

Stop the shaker and allow the vials to stand for 30 minutes to let the solid settle.

-

Carefully remove an aliquot of the supernatant. Causality: To avoid aspirating solid particles which would falsely elevate the concentration, it is critical to separate the liquid and solid phases. This is best achieved by centrifuging the vials (e.g., 10,000 rpm for 10 min) and sampling from the middle of the supernatant, or by filtering the supernatant through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF).

-

Immediately prepare a dilution series of the supernatant for analysis.

-

-

Second Time Point Sampling (48h):

-

Return the vials to the shaker and continue agitation for another 24 hours under the same conditions.

-

Repeat the sampling and separation procedure from Step 4. Causality: This second time point is the self-validation step. If the concentration measured at 48h is statistically identical to the 24h concentration, it provides high confidence that thermodynamic equilibrium has been reached.[19]

-

-

pH Measurement (Aqueous Samples Only): For the aqueous buffer samples, measure the final pH of the saturated solution after the last time point to ensure the buffer capacity was not overwhelmed by the compound.[6][15]

-

Analytical Quantification:

-

Prepare a calibration curve using known concentrations of 2-(Cyclopentylmethyl)piperidine HCl in the relevant solvent.

-

Analyze the diluted samples from the 24h and 48h time points using a validated HPLC-UV method.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Physicochemical Properties

| Property | Solvent: Water | Solvent: DMSO |

| Type | Polar Protic | Polar Aprotic |

| Dielectric Constant (20°C) | ~80.1 | ~47 |

| H-Bonding Capability | Donor & Acceptor | Acceptor Only |

| Primary Solvation Force | Ion-Dipole, H-Bonding | Ion-Dipole |

Table 2: Hypothetical Thermodynamic Solubility Data

(Note: These are illustrative values for demonstration purposes.)

| Solvent System | Temperature | Solubility (µg/mL) | Solubility (mM) | Equilibrium Confirmed (24h vs. 48h) |

| Aqueous Buffer pH 1.2 | 37°C | 25,000 | 122.9 | Yes |

| Aqueous Buffer pH 4.5 | 37°C | 24,500 | 120.5 | Yes |

| Aqueous Buffer pH 6.8 | 37°C | 23,000 | 113.1 | Yes |

| DMSO | 25°C | >200,000 | >983.5 | Yes |

Diagram 2: Solute-Solvent Interactions

Caption: Key intermolecular forces in water versus DMSO.

Conclusion

The thermodynamic solubility of an ionizable compound like 2-(Cyclopentylmethyl)piperidine HCl is a complex function of its intrinsic properties and the specific nature of the solvent. While its hydrochloride salt form ensures significant aqueous solubility driven by powerful ion-dipole interactions, its large, nonpolar cyclopentylmethyl moiety introduces a conflicting hydrophobic effect that limits its maximum concentration in water. In contrast, DMSO, as a polar aprotic solvent, is uniquely capable of favorably solvating both the charged piperidinium head and the lipophilic tail. This results in a predictably and substantially higher thermodynamic solubility in DMSO compared to water.

Accurate experimental determination via the gold-standard shake-flask method is paramount for obtaining reliable data for downstream applications. By understanding the fundamental principles and applying a robust, self-validating protocol, researchers can confidently characterize the solubility of their compounds, enabling informed decisions in formulation, screening, and overall drug development strategy.

References

Sources

- 1. Khan Academy [khanacademy.org]

- 2. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. caymanchem.com [caymanchem.com]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. reddit.com [reddit.com]

- 11. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 12. savemyexams.com [savemyexams.com]

- 13. researchgate.net [researchgate.net]

- 14. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. database.ich.org [database.ich.org]

- 18. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 19. ema.europa.eu [ema.europa.eu]

- 20. ema.europa.eu [ema.europa.eu]

- 21. enamine.net [enamine.net]

- 22. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 23. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 24. chem.libretexts.org [chem.libretexts.org]

Technical Profile: Ionization & pKa of 2-(Cyclopentylmethyl)piperidine

Executive Summary

This technical guide provides a comprehensive analysis of the ionization behavior and acid dissociation constant (pKa) of 2-(Cyclopentylmethyl)piperidine . As a lipophilic, secondary amine, this molecule exhibits a classic weak base profile with significant implications for solubility, membrane permeability, and pharmacokinetics.

Given the absence of a direct experimental monograph in public literature for this specific analog, this guide utilizes high-confidence Structure-Activity Relationship (SAR) data from homologous 2-substituted piperidines to derive its physicochemical properties.

Key Predicted Parameters:

-

pKa (Conjugate Acid): 10.9 ± 0.2 (Predicted)

-

Physiological State (pH 7.4): >99.9% Protonated (Cationic)

-

LogP (Neutral): ~3.4 – 3.8 (Estimated)

-

Primary Challenge: Low aqueous solubility of the neutral free base requiring mixed-solvent determination methods.

Physicochemical Analysis & pKa Prediction

Structural Basis of Basicity

The core pharmacophore is the piperidine ring , a saturated heterocyclic amine. The basicity of the nitrogen atom is modulated by the substituent at the C2 position.

-

Inductive Effect (+I): The cyclopentylmethyl group is an electron-donating alkyl chain. Theoretically, this should increase electron density on the nitrogen, raising the pKa (making it more basic) compared to unsubstituted piperidine.

-

Steric Hindrance (Solvation Effect): In aqueous environments, the stability of the protonated cation depends heavily on water molecules solvating the positive charge. The bulky cyclopentylmethyl group at the C2 position creates steric bulk that hinders the approach of stabilizing water molecules.

Net Effect: The steric hindrance to solvation typically dominates over the inductive effect for 2-substituted piperidines. Therefore, 2-(Cyclopentylmethyl)piperidine is expected to be slightly less basic than unsubstituted piperidine (pKa 11.22) but comparable to 2-methylpiperidine (pKa 11.07).

Predicted pKa Value

Based on comparative data from 2-methylpiperidine and 2-cyclohexylmethylpiperidine, the pKa is bracketed as follows:

| Compound | pKa (Experimental) | Structural Note |

| Piperidine | 11.22 | Unsubstituted core |

| 2-Methylpiperidine | 11.07 | Small alkyl group |

| 2-Propylpiperidine | ~10.95 | Medium alkyl chain |

| 2-(Cyclopentylmethyl)piperidine | 10.90 (Est.) | Bulky cyclic alkyl tail |

Consensus Value for Calculations: 10.9

Ionization Profile Analysis

The ionization state is governed by the Henderson-Hasselbalch equation for bases:

Where:

-

[Base] = Concentration of neutral free base (B)

-

[Acid] = Concentration of protonated conjugate acid (BH⁺)

Species Distribution Table

The following table details the ionization state at critical physiological and experimental pH levels.

| Compartment / Condition | pH | % Protonated (BH⁺) | % Neutral (B) | Solubility Implication |

| Gastric Fluid | 1.2 | 100.00% | ~0.00% | High (Salt form) |

| Lysosome | 4.5 | 100.00% | ~0.00% | Ion Trapping Potential |

| Intestine (Duodenum) | 6.5 | 99.99% | 0.01% | Moderate/High |

| Blood / Cytosol | 7.4 | 99.97% | 0.03% | High |

| Experimental Extraction | 12.0 | 7.40% | 92.60% | Low (Precipitation Risk) |

| Strong Base | 14.0 | 0.08% | 99.92% | Very Low (Organic Soluble) |

Visualization of Equilibrium

The diagram below illustrates the protonation equilibrium and the factors influencing the stability of the cation.

Figure 1: Protonation equilibrium of 2-(Cyclopentylmethyl)piperidine showing the transition between the lipophilic free base and the hydrophilic cation.

Experimental Determination Protocol

Due to the lipophilic nature of the cyclopentyl tail, the neutral form of the molecule is likely insoluble in pure water. Therefore, a potentiometric titration in a mixed-solvent system (Methanol/Water) is the gold standard method.

Materials

-

Analyte: ~10 mg of 2-(Cyclopentylmethyl)piperidine hydrochloride salt (pure).

-

Titrant: 0.1 M KOH (standardized, carbonate-free).

-

Solvent: 30-50% (v/v) Methanol in Water (degassed).

-

Instrumentation: Potentiometric titrator with a glass pH electrode (Ag/AgCl reference).

Workflow: Yasuda-Shedlovsky Method

This method corrects for the dielectric constant change introduced by the organic co-solvent.

-

Calibration: Calibrate the pH electrode using aqueous buffers (pH 4.01, 7.00, 10.01).

-

Preparation: Dissolve the amine hydrochloride in three different solvent ratios:

-

30% Methanol / 70% Water

-

40% Methanol / 60% Water

-

50% Methanol / 50% Water

-

-

Titration: Titrate each solution with 0.1 M KOH under inert gas (Nitrogen/Argon) to prevent CO₂ absorption.

-

Calculation: Determine the apparent pKa (

) for each solvent mixture using the half-equivalence point or Gran plot analysis. -

Extrapolation: Plot

vs.

Protocol Visualization

Figure 2: Workflow for the determination of aqueous pKa using the Yasuda-Shedlovsky extrapolation technique.

Pharmacological Implications[1]

Solubility & Formulation

-

Salt Selection: Because the molecule is >99% ionized at neutral pH, it will readily form stable salts (e.g., Hydrochloride, Tartrate). The HCl salt is recommended for solid-state stability and water solubility.

-

Free Base Handling: The free base is an oil or low-melting solid that is immiscible with water. It should be handled in organic solvents (DCM, Ethyl Acetate).

Membrane Permeability

-

Passive Diffusion: At pH 7.4, the fraction of neutral species is very low (~0.03%). However, the high lipophilicity of the neutral form (LogP > 3.0) drives equilibrium. As the neutral species diffuses across the membrane, the equilibrium in the blood re-establishes, allowing absorption to proceed.

-

Lysosomal Trapping: The molecule is a classic candidate for "ion trapping." It can diffuse into acidic compartments (lysosomes, pH 4.5) as a neutral base, become instantly protonated, and then be unable to diffuse back out. This can lead to high intracellular accumulation and potential phospholipidosis.

References

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for piperidine pKa values).

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. (Protocol for Yasuda-Shedlovsky method).

-

PubChem Compound Summary. (2024). 2-Methylpiperidine (CID 7974). National Center for Biotechnology Information. Link (Used as SAR proxy).

Biological activity predictions for 2-(Cyclopentylmethyl)piperidine derivatives

Title: Predictive Pharmacology of 2-(Cyclopentylmethyl)piperidine Scaffolds: From QSAR to Target Validation

Executive Summary

The 2-(Cyclopentylmethyl)piperidine scaffold represents a distinct chemical space bridging the gap between rigid aryl-cycloalkylamines (like phencyclidine) and flexible alkyl-piperidine alkaloids (like solenopsins). While less characterized than its 2-benzyl analogues, this scaffold offers unique lipophilic and steric properties that make it a compelling candidate for modulation of Sigma receptors (

Part 1: Structural Basis & Pharmacophore Modeling

Structural Deconstruction

The core molecule, 2-(Cyclopentylmethyl)piperidine (CMP-2), consists of a saturated piperidine heterocycle linked via a methylene bridge to a cyclopentyl ring.

-

Chirality: The C2 position of the piperidine ring is a chiral center. Biological activity will likely be stereoselective, with the (

)-enantiomer often favored in piperidine-based CNS ligands due to specific binding pocket constraints (e.g., in dopamine transporters). -

Electronic Profile: Unlike 2-benzylpiperidine, CMP-2 lacks an aromatic

-system. This abolishes -

Lipophilicity: The cyclopentyl group acts as a "bio-isostere" for phenyl or isopropyl groups, providing significant hydrophobic bulk without the planar rigidity of an aromatic ring.

Pharmacophore Mapping (Graphviz Visualization)

The following diagram maps CMP-2 against known bioactive pharmacophores to predict potential targets.

Figure 1. Pharmacophore mapping of CMP-2 linking structural features to predicted biological targets.

Part 2: Computational Prediction Methodologies

To validate the targets identified above, a hierarchical computational workflow is required.

Ligand Preparation & Conformational Analysis

-

Protocol: Generate 3D conformers using a systematic search (e.g., OPLS4 force field).

-

Critical Insight: The methylene linker allows the cyclopentyl group to adopt a "folded" (cation-stabilized) or "extended" conformation. In Sigma-1 receptors, the extended conformation is typically required to span the distance between the aspartate anchor and the hydrophobic wall.

-

Software Recommendation: Schrödinger LigPrep or MOE (Molecular Operating Environment).

Molecular Docking Strategy

Do not rely on a single docking score. Use Ensemble Docking against multiple crystal structures to account for protein flexibility.

| Target | PDB ID | Key Residues for Interaction | Prediction Logic |

| Sigma-1 ( | 5HK1 | Asp126, Glu172, Tyr103 | High Probability. The basic amine forms a salt bridge with Asp126. The cyclopentyl group occupies the primary hydrophobic pocket. |

| NMDA (PCP Site) | 5UN1 | Asn616, Val618 | Moderate Probability. Lack of aromaticity may reduce affinity compared to PCP, but channel blocking is still predicted due to steric bulk. |

| DAT (Dopamine Transporter) | 4M48 | Asp79, Phe320 | Low Probability. The absence of the phenyl ring (present in 2-benzylpiperidine) removes critical |

ADMET Profiling (In Silico)

-

BBB Penetration: Predicted to be High .[1]

-

LogP: ~2.8 - 3.2 (Optimal for CNS).

-

TPSA: < 20 Ų (Amine only).

-

-

Metabolic Stability: The cyclopentyl ring is susceptible to CYP450-mediated hydroxylation.

-

Mitigation: If half-life is short, consider fluorination of the cyclopentyl ring in future iterations.

-

Part 3: Predicted Biological Activities

Based on the structural and computational analysis, the following biological activities are predicted for CMP-2 derivatives:

Sigma Receptor Modulation (Primary Prediction)

The CMP-2 scaffold is structurally homologous to known high-affinity Sigma ligands.

-

Mechanism: Agonism or antagonism at the

receptor, which resides at the Mitochondria-Associated ER Membrane (MAM). -

Therapeutic Implication: Modulation of calcium signaling and ER stress. Potential application in neuroprotection and cognitive enhancement.[1]

Antimicrobial Activity (Secondary Prediction)

-

Analogy: CMP-2 mimics the structure of Solenopsins (fire ant alkaloids), which are 2-alkylpiperidines.

-

Mechanism: Disruption of bacterial cell membranes and inhibition of quorum sensing.

-

Prediction: Moderate activity against Gram-positive bacteria (e.g., S. aureus).

Part 4: Experimental Validation Protocols

To confirm the predictions, the following "Self-Validating" experimental workflow is proposed.

Synthesis of CMP-2 (Brief)

-

Route: Hydrogenation of 2-(cyclopentylmethyl)pyridine or alkylation of 2-methylpiperidine (lithiation route).

-

Purification: Chiral resolution using tartaric acid is essential to test enantiomers separately.

Radioligand Binding Assay (The Gold Standard)

Objective: Determine

-

Tissue Source: Guinea pig brain membranes (rich in

) or rat liver (rich in -

Radioligand:

-

For

: [³H]-(+)-Pentazocine (highly selective). -

For

: [³H]-DTG (in the presence of (+)-pentazocine to mask

-

-

Protocol:

-

Incubate membranes with radioligand and varying concentrations of CMP-2 (

to -

Terminate by rapid filtration over glass fiber filters.

-

Validation: Non-specific binding must be defined using Haloperidol (10 µM).

is calculated from

-

Functional Calcium Mobilization Assay

Objective: Distinguish between Agonist and Antagonist activity at

-

Cell Line: NG108-15 or CHO cells overexpressing

. -

Indicator: Fura-2 AM (fluorescent Ca²⁺ dye).

-

Workflow:

-

Load cells with Fura-2.

-

Treat with CMP-2.

-

Agonist Check: Does it potentiate Bradykinin-induced Ca²⁺ release? (Characteristic of

agonists). -

Antagonist Check: Does it block the potentiation caused by a known agonist (e.g., PRE-084)?

-

Signaling Pathway Visualization

The following diagram illustrates the predicted mechanism of action if CMP-2 acts as a Sigma-1 Agonist.

Figure 2. Predicted Sigma-1 receptor signaling cascade activated by CMP-2, leading to mitochondrial modulation.

Part 5: References

-

Schmidt, H. R., & Kruse, A. C. (2019). The molecular architecture of the sigma-1 receptor. Trends in Pharmacological Sciences. Link

-

Collina, S., et al. (2017).[2] Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents. Link

-

Arbiser, J. L., et al. (2007). Solenopsin, the alkaloid component of the fire ant venom, inhibits angiogenesis and is a potent inhibitor of PI3K signaling. Blood. Link

-

Maddox, C. N., et al. (2009). Structure-activity relationships of piperidine derivatives at the dopamine transporter. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Methodological & Application

The Strategic Integration of 2-(Cyclopentylmethyl)piperidine in Modern Drug Discovery: A Guide to Application and Synthesis

The piperidine moiety is a cornerstone of medicinal chemistry, embedded in the molecular architecture of a significant number of approved pharmaceuticals.[1] Its prevalence is a testament to its ability to confer advantageous physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to present a three-dimensional framework that can effectively probe the binding pockets of biological targets.[2][3] Among the vast landscape of substituted piperidines, 2-(Cyclopentylmethyl)piperidine emerges as a particularly compelling building block. The cyclopentylmethyl substituent at the 2-position introduces a unique lipophilic and steric profile, offering a nuanced tool for medicinal chemists to fine-tune the structure-activity relationship (SAR) and pharmacokinetic properties of lead compounds.[4]

This technical guide provides a comprehensive overview of the synthesis and application of 2-(Cyclopentylmethyl)piperidine in drug discovery. We will delve into detailed, field-proven protocols for its synthesis and its subsequent utilization in key bond-forming reactions that are fundamental to the construction of novel molecular entities.

Physicochemical Characteristics of the 2-(Cyclopentylmethyl)piperidine Scaffold

While specific experimental data for 2-(Cyclopentylmethyl)piperidine is not extensively published, we can extrapolate its key physicochemical properties from closely related analogs. These parameters are crucial for computational modeling and for anticipating the impact of this fragment on the overall properties of a drug candidate.

| Property | Estimated Value | Rationale and Impact in Drug Discovery |

| Molecular Weight | ~167.3 g/mol | A relatively low molecular weight makes it an attractive building block that allows for further molecular elaboration without excessively increasing the overall size of the final compound, aiding in compliance with Lipinski's Rule of Five. |

| logP | 2.5 - 3.5 | The cyclopentylmethyl group significantly increases lipophilicity compared to a simple methyl or ethyl substituent. This can enhance membrane permeability and oral absorption, but may also increase metabolic liability and off-target effects if not properly balanced. |

| pKa | 10.5 - 11.5 | Typical for a secondary piperidine, this basicity allows for the formation of stable salts, which can improve solubility and handling of the final compound. The nitrogen atom can also act as a hydrogen bond acceptor in interactions with biological targets. |

| Topological Polar Surface Area (TPSA) | ~12 Ų | The low TPSA, characteristic of a secondary amine, suggests good potential for blood-brain barrier penetration, making this scaffold particularly interesting for central nervous system (CNS) targets. |

Synthesis of the Building Block: A Two-Step Approach

The most direct and scalable synthesis of 2-(Cyclopentylmethyl)piperidine involves a two-step sequence starting from readily available 2-picoline (2-methylpyridine).

Caption: Synthetic route to 2-(Cyclopentylmethyl)piperidine.

Protocol 1: Synthesis of 2-(Cyclopentylmethyl)pyridine

This procedure is adapted from the classical alkylation of picolines.[5]

Materials:

-

2-Picoline

-

Cyclopentyl chloride

-

Sodium amide (NaNH₂)

-

Liquid ammonia (liq. NH₃)

-

Anhydrous diethyl ether

-

Ammonium chloride (saturated aqueous solution)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a dropping funnel.

-

Condense liquid ammonia into the flask.

-

Carefully add sodium amide in portions to the liquid ammonia with stirring.

-

Slowly add 2-picoline to the sodium amide suspension. A color change is typically observed, indicating the formation of the picolyl anion.

-

Add cyclopentyl chloride dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, allow the reaction to stir for several hours, monitoring the consumption of the starting material by TLC or GC-MS.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

To the remaining residue, add water and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2-(cyclopentylmethyl)pyridine.

Protocol 2: Catalytic Hydrogenation to 2-(Cyclopentylmethyl)piperidine

The hydrogenation of the pyridine ring is a robust and scalable method for the synthesis of piperidines.[6][7][8] The use of Adams' catalyst (PtO₂) in an acidic medium is a well-established and effective method.[9]

Materials:

-

2-(Cyclopentylmethyl)pyridine

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial acetic acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 2-(cyclopentylmethyl)pyridine in glacial acetic acid.

-

Carefully add the PtO₂ catalyst to the solution (typically 1-5 mol%).

-

Seal the vessel and purge several times with nitrogen or argon to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.

-

Monitor the reaction by GC-MS to confirm the complete conversion of the starting material.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethyl acetate.

-

Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(cyclopentylmethyl)piperidine.

-

The product can be further purified by vacuum distillation if necessary.

Application of 2-(Cyclopentylmethyl)piperidine as a Building Block

The secondary amine of 2-(cyclopentylmethyl)piperidine is a versatile handle for a variety of synthetic transformations that are central to the construction of compound libraries for drug discovery.

Caption: Key synthetic transformations of 2-(cyclopentylmethyl)piperidine.

Protocol 3: N-Alkylation via Reductive Amination

Reductive amination is a mild and efficient method for the N-alkylation of secondary amines, avoiding the potential for over-alkylation that can occur with direct alkylation using alkyl halides.

Materials:

-

2-(Cyclopentylmethyl)piperidine

-

Aldehyde or ketone of choice

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (catalytic amount, optional)

Procedure:

-

To a solution of 2-(cyclopentylmethyl)piperidine in DCM or DCE, add the aldehyde or ketone (1.0-1.2 equivalents).

-

If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.2-1.5 equivalents) in portions. The reaction may be mildly exothermic.

-

Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Protocol 4: Amide Coupling

The formation of an amide bond is one of the most common reactions in medicinal chemistry. Standard peptide coupling reagents can be effectively used to couple carboxylic acids with 2-(cyclopentylmethyl)piperidine.

Materials:

-

2-(Cyclopentylmethyl)piperidine

-

Carboxylic acid of choice

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid (1.0 equivalent) in DMF.

-

Add HATU or HBTU (1.1 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add 2-(cyclopentylmethyl)piperidine (1.2 equivalents) to the reaction mixture.

-

Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Protocol 5: Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between 2-(cyclopentylmethyl)piperidine and an aryl or heteroaryl halide or triflate.

Materials:

-

2-(Cyclopentylmethyl)piperidine

-

Aryl or heteroaryl halide/triflate

-

Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)

-

Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

-

Base (e.g., sodium tert-butoxide or cesium carbonate)

-

Anhydrous toluene or dioxane

Procedure:

-

To an oven-dried reaction vessel, add the aryl or heteroaryl halide/triflate (1.0 equivalent), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

-

Add the anhydrous solvent (toluene or dioxane).

-

Add 2-(cyclopentylmethyl)piperidine (1.2-1.5 equivalents) followed by the base (1.5-2.0 equivalents).

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Conclusion

2-(Cyclopentylmethyl)piperidine is a valuable and synthetically accessible building block for drug discovery. Its unique structural features provide a means to explore new chemical space and to optimize the properties of lead compounds. The protocols detailed in this guide offer robust and scalable methods for the synthesis and functionalization of this important scaffold, empowering medicinal chemists to leverage its full potential in the design and development of next-generation therapeutics.

References

- O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1624.

- Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(7), 220-225.

- BenchChem. (2025).

- Lochte, H. L., & Wheeler, E. N. (1954). Synthesis of Some Cycloalkylpyridines. Journal of the American Chemical Society, 76(21), 5548-5551.

- Shida, N., et al. (2024).

- Bioengineer.org. (2025).

- BenchChem. (2025).

- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.

- Pharmaceutical Business Review. (n.d.). Analogues of Piperidine for Drug Design.

- Williams, D. A., & Lemke, T. L. (2002). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.

- Wikipedia. (2023). 2-Methylpyridine.

- Wawrzeńczyk-Borek, J., & Gzella, A. K. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213.

- Google Patents. (2014).

- MacLean, J., et al. (2015).

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Donohoe, T. J., et al. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.

- ResearchGate. (2025).

- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Reductive amination conditions for synthesizing 2-(Cyclopentylmethyl)piperidine

Application Note: Selective Synthesis of (Cyclopentylmethyl)piperidines via Reductive Amination

Executive Summary & Structural Analysis

Objective: To define robust reductive amination conditions for the synthesis of (cyclopentylmethyl)piperidine scaffolds.

Critical Structural Distinction: A common pitfall in this synthesis is the regiochemical ambiguity of the target nomenclature. "Reductive Amination" applied to piperidine and a cyclopentyl-carbonyl partner can yield two distinct isomers depending on the strategy:

-

The N-Substituted Product (1-isomer): 1-(Cyclopentylmethyl)piperidine.

-

The C-Substituted Product (2-isomer): 2-(Cyclopentylmethyl)piperidine.

This guide provides protocols for both pathways, prioritizing the N-substituted route (Protocol A) as the standard intermolecular reaction, while detailing the advanced C-substituted route (Protocol B) for researchers specifically targeting the carbon scaffold.

Mechanistic Pathways (Graphviz Visualization)

The following diagram contrasts the intermolecular vs. intramolecular pathways required to access the specific regioisomers.

Caption: Figure 1. Divergent synthetic pathways. Protocol A yields the N-substituted product via intermolecular coupling. Protocol B yields the C2-substituted product via ring closure.

Protocol A: Synthesis of 1-(Cyclopentylmethyl)piperidine

Target: N-alkylation (Most common interpretation). Chemistry: Intermolecular Reductive Amination (Abdel-Magid Amination).

Rationale for Reagent Choice

-

Reductant: Sodium Triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride (

) and Sodium Borohydride (-

Why: STAB is mild and selective for iminiums over aldehydes, preventing the direct reduction of the cyclopentanecarbaldehyde to the alcohol side-product. It avoids the toxicity of cyanides.

-

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) .

-

Why: Non-coordinating solvents promote the formation of the iminium species. THF can slow down the reaction kinetics due to competitive solvation.

-

-

Additive: Acetic Acid (AcOH) .[3]

-

Why: Catalyzes the formation of the iminium ion by protonating the carbinolamine intermediate.

-

Step-by-Step Protocol

-

Preparation:

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon.

-

-

Reactant Mixing:

-

Add Piperidine (10.0 mmol, 1.0 equiv) to the flask.

-

Add DCE (30 mL) as solvent.

-

Add Cyclopentanecarbaldehyde (11.0 mmol, 1.1 equiv).

-

Observation: The solution may warm slightly; this is the exothermic formation of the carbinolamine/imine.

-

-

Acid Catalysis:

-

Add Glacial Acetic Acid (10.0 mmol, 1.0 equiv).

-

Stir at room temperature (20–25°C) for 30 minutes to ensure iminium formation equilibrium.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath) to control the exotherm upon reductant addition.

-

Add STAB (14.0 mmol, 1.4 equiv) portion-wise over 10 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours.

-

Monitoring: Check via TLC (Mobile Phase: 10% MeOH in DCM + 1%

). Look for the disappearance of the aldehyde.

-

-

Workup:

-

Quench the reaction with saturated aqueous

(50 mL). Stir vigorously for 15 minutes to neutralize the acetoxy-boron complexes. -

Extract with DCM (

mL). -

Wash combined organics with Brine (50 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

-

Protocol B: Synthesis of 2-(Cyclopentylmethyl)piperidine

Target: C2-alkylation (Specific scaffold synthesis). Chemistry: Intramolecular Reductive Amination / Hydrogenation.[2]

Note: Direct alkylation of piperidine at the C2 position is not possible via standard reductive amination. This target requires the formation of the piperidine ring from a linear precursor.

Precursor Synthesis Strategy

The required precursor is 1-amino-6-cyclopentylhexan-5-one . Since this is unstable (spontaneous cyclization), it is usually generated in situ from a protected form, such as a nitro-ketone or an N-Cbz amino-ketone.

Route: 6-nitro-1-cyclopentylhexan-2-one

Step-by-Step Protocol (Hydrogenation/Cyclization)

-

Substrate Preparation:

-

Dissolve 6-nitro-1-cyclopentylhexan-2-one (5.0 mmol) in Methanol (25 mL).

-

Note: This precursor is typically synthesized via Michael addition of nitroethane to a vinyl ketone derivative, followed by chain extension, or Grignard addition to a nitrile.

-

-

Catalyst Loading:

-

Add 10% Pd/C (10 wt% loading relative to substrate).

-

Safety: Pd/C is pyrophoric. Add under an inert atmosphere (Nitrogen).

-

-

Hydrogenation (The "Reductive Amination" Step):

-

Purge the vessel with Hydrogen (

) gas (balloon pressure or 1-3 bar in a Parr shaker). -

Stir vigorously at room temperature for 12 hours.

-

Mechanism:[1][2] The nitro group reduces to the primary amine (

). The amine intramolecularly attacks the ketone (C5) to form the cyclic imine (

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove the Pd catalyst. Rinse with MeOH.

-

Concentrate the filtrate.

-

-

Stereocontrol (Optional):

-

If a specific diastereomer (cis/trans relative to other substituents) is required, use Pearlman’s Catalyst (

) or perform the reduction of the cyclic imine using L-Selectride (bulky hydride) for kinetic control.

-

Comparative Data: Reducing Agent Selection

The choice of reducing agent determines the success of the reaction and the impurity profile.

| Reducing Agent | Reactivity | Selectivity | Toxicity | Recommended Use |

| STAB ( | Mild | High (Imine > Aldehyde) | Low | Standard for Protocol A. Best for preventing aldehyde reduction. |

| NaCNBH3 | Mild | High (pH dependent) | High (Cyanide) | Legacy method. Use only if STAB fails or for acid-sensitive substrates. |

| NaBH4 | Strong | Low (Reduces Aldehydes) | Low | Not recommended for one-pot reductive amination; requires two-step (Imine formation |

| H2 / Pd/C | Variable | High (Nitro/Imine) | Low | Standard for Protocol B. Essential for nitro-reduction/cyclization cascades. |

Troubleshooting & Optimization

-

Problem: Low conversion in Protocol A.

-

Cause: Steric hindrance of the cyclopentyl group.

-

Solution: Increase temperature to 40°C or use Titanium(IV) Isopropoxide (

) as a Lewis acid additive (1.0 equiv) to force imine formation before adding the reductant.

-

-

Problem: "Dialkylation" (Formation of tertiary amine with two cyclopentylmethyl groups).

-

Solution: Ensure slow addition of the aldehyde to the amine (inverse addition) or use a large excess of piperidine (5 equiv) if the aldehyde is precious.

-

-

Problem: C2-isomer (Protocol B) not forming.

-

Cause: Incomplete reduction of the intermediate cyclic imine.

-

Solution: Check for the presence of the "enamine" or "imine" peak in NMR. Add a small amount of

to the crude mixture to complete the reduction of the C=N bond.

-

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Maryanoff, B. E., et al. (2004). "Cyclizations of N-Acyliminium Ions." Chemical Reviews, 104(3), 1431-1628. (Context for intramolecular cyclization mechanisms).[2][4] Link

-

Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1-714. Link

Sources

Solvent Selection for Reactions Involving Piperidine Hydrochloride: A Detailed Guide for Researchers

Introduction

Piperidine and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2][3][4] The piperidine structural motif is prevalent in numerous approved drugs, highlighting its significance in medicinal chemistry. While piperidine is a liquid free base, it is often supplied and stored as its more stable crystalline hydrochloride salt (C₅H₁₁N·HCl). However, the ionic nature of piperidine hydrochloride presents a significant challenge for its use in many organic reactions due to its poor solubility in a wide range of common aprotic organic solvents.

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to solvent selection for reactions involving piperidine hydrochloride. We will delve into the physicochemical properties of this salt, explore various strategies to overcome its limited solubility, and provide detailed protocols for key transformations such as N-alkylation and N-acylation. This guide is designed to provide not just procedural steps, but also the scientific rationale behind the choice of solvents and reaction conditions, empowering researchers to design robust and efficient synthetic routes.

Physicochemical Properties of Piperidine Hydrochloride

A thorough understanding of the physicochemical properties of piperidine hydrochloride is paramount for rational solvent selection.

Structure and Properties:

Piperidine hydrochloride is the salt formed from the reaction of the secondary amine piperidine with hydrochloric acid. The protonation of the nitrogen atom results in the formation of the piperidinium cation and a chloride anion. This ionic character is the primary determinant of its solubility profile.

-

Molecular Formula: C₅H₁₁N·HCl

-

Molecular Weight: 121.61 g/mol [1]

-

Appearance: White to pale cream crystalline powder[1]

-

pKa of Piperidinium Ion: The pKa of the conjugate acid of piperidine (the piperidinium ion) is approximately 11.1.[6][7] This value is crucial for understanding the basicity required to deprotonate the salt and generate the reactive free amine in situ.

Solubility Profile:

The solubility of piperidine hydrochloride is highly dependent on the nature of the solvent. Its ionic character dictates a preference for polar, protic solvents. However, many organic reactions require aprotic conditions. The following table summarizes the solubility of piperidine hydrochloride in a range of common laboratory solvents. It is important to note that there are some discrepancies in reported water solubility, which may be due to differences in experimental conditions. Therefore, experimental verification is always recommended.

| Solvent Class | Solvent | Solubility | Rationale |

| Polar Protic | Water | Soluble[1][5][6][8] (Note: Some sources report practical insolubility, experimental verification is advised) | The high polarity and hydrogen bonding capacity of water can solvate the piperidinium and chloride ions. |

| Methanol | Soluble | Methanol's polarity and ability to hydrogen bond facilitate the dissolution of the ionic salt. | |

| Ethanol | Soluble[1] | Similar to methanol, ethanol can effectively solvate the ions of the salt. | |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Very Soluble | DMF's high dielectric constant and polar nature allow it to effectively solvate cations and anions, making it an excellent solvent for reactions involving piperidine hydrochloride. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, DMSO is a highly polar aprotic solvent capable of dissolving ionic salts. | |

| Acetonitrile | Sparingly Soluble | Acetonitrile is less polar than DMF and DMSO, resulting in lower solubility for ionic salts. | |

| Apolar Aprotic | Dichloromethane (DCM) | Very Slightly Soluble | The low polarity of DCM is insufficient to effectively solvate the ions of the salt. |

| Tetrahydrofuran (THF) | Insoluble | THF is a non-polar ether and a poor solvent for ionic compounds. | |

| Toluene | Insoluble | As a non-polar aromatic hydrocarbon, toluene is unable to dissolve piperidine hydrochloride. | |

| Diethyl Ether | Insoluble | A non-polar ether with very limited capacity to dissolve ionic salts. |

Strategies for Overcoming Solubility Challenges

The limited solubility of piperidine hydrochloride in many common organic solvents necessitates the use of specific strategies to enable its participation in chemical reactions. The choice of strategy will depend on the specific reaction type, the desired reaction conditions, and the compatibility of other reagents.

In-situ Neutralization to the Free Base

This is the most common and straightforward approach. It involves the addition of a base to the reaction mixture to neutralize the hydrochloride salt and generate the free piperidine in situ. The free amine is typically soluble in a wider range of organic solvents, allowing the reaction to proceed in a homogeneous phase.

Key Considerations:

-

Choice of Base: The base should be strong enough to deprotonate the piperidinium ion (pKa ≈ 11.1). Common choices include:

-

Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used. They are inexpensive and easily removed during workup.

-

Organic Amine Bases: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are often employed, particularly when a soluble organic base is preferred.

-

-

Stoichiometry of the Base: At least one equivalent of the base is required to neutralize the HCl salt. In practice, a slight excess (1.1 to 2.0 equivalents) is often used to drive the equilibrium towards the free amine. For reactions that require a basic catalyst, additional equivalents of the base will be necessary.

-

Solvent Selection: The choice of solvent will depend on the solubility of the free piperidine and the other reactants. Polar aprotic solvents like DMF are excellent choices as they can dissolve both the piperidine hydrochloride to some extent and the resulting free base.[9][10]

Diagram: In-situ Neutralization of Piperidine Hydrochloride

Caption: Workflow for generating the reactive free piperidine from its hydrochloride salt.

Biphasic Reaction Conditions and Phase-Transfer Catalysis (PTC)

For reactions in non-polar organic solvents where piperidine hydrochloride is insoluble, a biphasic system coupled with a phase-transfer catalyst (PTC) can be a highly effective strategy.

The Principle of Phase-Transfer Catalysis:

A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs.[11][12][13][14] In the context of piperidine hydrochloride, the PTC can facilitate the transfer of either the piperidinium cation into the organic phase or, more commonly, the transfer of an aqueous base into the organic phase to effect the neutralization.

Common Phase-Transfer Catalysts:

-

Quaternary Ammonium Salts: These are the most common PTCs and include salts like tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate (TBAHS), and benzyltriethylammonium chloride (BTEAC).[12]

-

Crown Ethers: These can complex with alkali metal cations of the inorganic base, increasing their solubility in the organic phase.

Typical Biphasic System:

-

Organic Phase: A non-polar solvent such as toluene, hexane, or dichloromethane, containing the electrophile.

-

Aqueous Phase: A solution of an inorganic base (e.g., NaOH, K₂CO₃) and piperidine hydrochloride.

-

Phase-Transfer Catalyst: A catalytic amount (typically 1-10 mol%) of a quaternary ammonium salt.

Diagram: Biphasic Reaction with Phase-Transfer Catalysis

Caption: Mechanism of a phase-transfer catalyzed reaction involving piperidine hydrochloride.

Solvent Selection for Specific Reaction Types

The optimal solvent and strategy will be dictated by the specific reaction being performed. Below are detailed considerations and protocols for common transformations involving piperidine hydrochloride.

N-Alkylation

N-alkylation is a fundamental reaction for the synthesis of substituted piperidines. The choice of solvent depends on the reactivity of the alkylating agent and the desired reaction conditions.

Recommended Solvents and Conditions:

-

Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are excellent choices for a homogeneous reaction. Piperidine hydrochloride can be dissolved, at least partially, and an inorganic base like potassium carbonate can be used for in-situ neutralization.[9][10][15]

-

Aprotic Solvents (e.g., Dichloromethane, THF): When using these less polar solvents, a stronger organic base like triethylamine or DIPEA may be necessary to ensure sufficient solubility of the base and drive the reaction.

-

Biphasic Conditions: For less reactive alkylating agents or when a non-polar solvent is preferred, a biphasic system with a phase-transfer catalyst is a robust option.

Protocol 1: N-Alkylation of Piperidine Hydrochloride in DMF

This protocol describes a general procedure for the N-alkylation of piperidine hydrochloride with an alkyl halide in DMF using potassium carbonate as the base.

Materials:

-

Piperidine hydrochloride

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add piperidine hydrochloride (1.0 eq.).

-

Add anhydrous DMF to dissolve or suspend the piperidine hydrochloride.

-

Add anhydrous potassium carbonate (2.5 eq.).

-

Stir the suspension vigorously for 15-30 minutes at room temperature.

-

Add the alkyl halide (1.0-1.2 eq.) dropwise to the suspension.

-

Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

N-Acylation

N-acylation is another crucial transformation, often used to introduce amide functionalities. The high reactivity of acylating agents like acyl chlorides and anhydrides requires careful control of the reaction conditions.

Recommended Solvents and Conditions:

-

Aprotic Solvents (e.g., Dichloromethane, THF): These are the most common solvents for N-acylation. An organic base such as triethylamine or pyridine is typically used to both neutralize the piperidine hydrochloride and scavenge the acid byproduct of the acylation reaction.[16]

-

Schotten-Baumann Conditions (Biphasic): This classic method utilizes a biphasic system of an organic solvent (e.g., diethyl ether, DCM) and an aqueous solution of a strong base (e.g., NaOH).[16] This is a very effective method for highly reactive acylating agents.

Protocol 2: N-Acylation of Piperidine Hydrochloride in Dichloromethane

This protocol provides a general method for the N-acylation of piperidine hydrochloride with an acyl chloride in dichloromethane.

Materials:

-

Piperidine hydrochloride

-

Acyl chloride (e.g., benzoyl chloride)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Suspend piperidine hydrochloride (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (2.2 eq.) and stir the mixture at room temperature for 15 minutes.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the acyl chloride (1.05 eq.) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Buchwald-Hartwig amination and Suzuki coupling are powerful tools for C-N and C-C bond formation, respectively. The use of piperidine hydrochloride in these reactions requires careful consideration of the base, as it plays a dual role in neutralizing the salt and participating in the catalytic cycle.

Buchwald-Hartwig Amination:

This reaction couples an amine with an aryl halide or triflate.[8][17][18] When using piperidine hydrochloride, a strong base is required to generate the free amine for the catalytic cycle.

-

Solvent Choice: Aprotic polar solvents like toluene, dioxane, or THF are commonly used.

-

Base Selection: A strong base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. At least two equivalents of the base are necessary: one to neutralize the piperidine hydrochloride and one to participate in the catalytic cycle.

Suzuki Coupling:

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with a halide or triflate.[19][20][21] While less common to directly involve piperidine hydrochloride as a primary coupling partner, it may be present as a substituent on one of the coupling partners. In such cases, the choice of base and solvent is critical to ensure the stability of all components and the efficiency of the reaction.

-

Solvent Systems: A wide range of solvents can be used, often in combination with water, such as toluene/water, THF/water, or DMF/water.

-

Base Selection: Inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate are commonly employed. These bases are generally sufficient to neutralize any hydrochloride salts present in the starting materials.

Adapted Protocol 3: Buchwald-Hartwig Amination with Piperidine Hydrochloride

This protocol is an adapted procedure for the amination of an aryl bromide with piperidine hydrochloride.

Materials:

-

Piperidine hydrochloride

-

Aryl bromide

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene, anhydrous

-

Schlenk tube or similar reaction vessel

Procedure:

-

To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq.), piperidine hydrochloride (1.2 eq.), and sodium tert-butoxide (2.5 eq.).

-

In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst and ligand in anhydrous toluene.

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene to the Schlenk tube, followed by the catalyst/ligand solution via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Conclusion

The use of piperidine hydrochloride in organic synthesis, while presenting a solubility challenge, can be effectively managed through a variety of strategic approaches. The choice of solvent is intrinsically linked to the chosen strategy, be it in-situ neutralization in a polar aprotic solvent, a biphasic system with a phase-transfer catalyst, or the use of a strong base in palladium-catalyzed cross-coupling reactions. By understanding the fundamental principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can confidently incorporate this readily available and stable salt into their synthetic workflows, thereby expanding the accessibility and efficiency of synthesizing valuable piperidine-containing molecules.

References

-

ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

-

Filo. (2026, January 1). What is phase transfer catalyst? Describe the role of amine as a phase tr.. Retrieved from [Link]

-

Bartleby. (2020, March 22). Н Н н Н piperidinium ion pK = 11.1 aziridinium ion pK = 8.0. Retrieved from [Link]

-

Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved from [Link]

-

ChemWhat. (n.d.). Piperidine hydrochloride CAS#: 6091-44-7. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

-

Scribd. (n.d.). Phase Transfer Catalyst. Retrieved from [Link]

-

Chegg. (2021, January 12). Question: (1) Considering the pKvalues of the pyridinium and piperidinium cations... Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.

-

PubMed. (2014, January 17). Expedient Synthesis of α-heteroaryl Piperidines Using a Pd-catalyzed Suzuki Cross-Coupling-Reduction Sequence. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Condition of synthesis: i) K2CO3, DMF, room temperature and... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route for the target compounds. (a) K2CO3, DMF, rt, 24 h; (b)... Retrieved from [Link]

-

YouTube. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]

-

PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Retrieved from [Link]

-

IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2025, August 5). Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

-

NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

-

Sciforum. (n.d.). Utilization of piperazine for interphase catalytic systems. Retrieved from [Link]

-

YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

-

PMC - NIH. (2020, April 21). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Retrieved from [Link]

-

Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from [Link]

-

Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

-

PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31). Retrieved from [Link]

Sources

- 1. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. researchgate.net [researchgate.net]

- 6. Solved (1) Considering the pKvalues of the pyridinium and | Chegg.com [chegg.com]

- 7. Answered: Н Н н Н piperidinium ion pK = 11.1 aziridinium ion pK = 8.0 | bartleby [bartleby.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. 1-Piperidinium | C5H12N+ | CID 637969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

Application Note: Precision Handling and Weighing of Hygroscopic Hydrochloride Salts

Abstract & Introduction

Hydrochloride (HCl) salts constitute approximately 50% of all pharmaceutical salts due to their favorable solubility and physiological compatibility. However, their thermodynamic propensity for moisture uptake—hygroscopicity—presents a critical variable in quantitative analysis.[1][2]

When a hygroscopic salt absorbs atmospheric moisture, two errors occur simultaneously:

-

Stoichiometric Error: The mass weighed includes undefined water, leading to a lower-than-calculated molar concentration of the Active Pharmaceutical Ingredient (API).

-

Physical Instability: The material may undergo deliquescence (dissolving in its own sorbed water), altering crystal form and handling properties.[3]